
2,2-Bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer is a complex polymeric compound that combines the properties of 1-hexyl-4-vinylpyridinium bromide and trimethylolpropane triacrylate. This compound is known for its unique structural characteristics and versatile applications in various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
The synthesis of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 1-hexyl-4-vinylpyridinium bromide through a quaternization reaction between 4-vinylpyridine and 1-bromohexane under controlled conditions.
- Trimethylolpropane triacrylate is then polymerized with 1-hexyl-4-vinylpyridinium bromide using free-radical polymerization techniques. This process typically requires the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and is conducted under inert atmosphere to prevent unwanted side reactions.
-
Industrial Production Methods
- Industrial production of this copolymer involves scaling up the laboratory synthesis process. Large-scale reactors and precise control of reaction parameters, such as temperature, pressure, and monomer concentrations, are essential to ensure consistent product quality.
- Post-synthesis, the copolymer is purified using techniques like precipitation, filtration, and drying to obtain the final product in a usable form.
化学反应分析
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The pyridinium moiety can be reduced under specific conditions to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in the formation of different functionalized derivatives.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while substitution can produce various functionalized pyridinium derivatives.
科学研究应用
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer has a wide range of applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of advanced polymeric materials with tailored properties.
- Acts as a catalyst or co-catalyst in various organic reactions.
-
Biology
- Employed in the development of biocompatible materials for drug delivery systems.
- Utilized in the fabrication of biosensors and diagnostic devices.
-
Medicine
- Investigated for its potential use in targeted drug delivery and controlled release formulations.
- Explored for its antimicrobial properties and applications in wound healing.
-
Industry
- Used in the production of high-performance coatings, adhesives, and sealants.
- Applied in the development of advanced materials for electronic and photonic devices.
作用机制
The mechanism of action of 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer involves several molecular interactions:
Molecular Targets and Pathways:
相似化合物的比较
1-Hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Hexyl-4-methylpyridinium bromide: Similar in structure but lacks the vinyl and acrylate functionalities, limiting its polymerization capabilities.
Trimethylolpropane triacrylate: A common monomer used in polymer synthesis but does not possess the pyridinium moiety, reducing its antimicrobial properties.
-
Uniqueness
- The combination of pyridinium, vinyl, and acrylate functionalities in 1-hexyl-4-vinylpyridiniumbromide-trimethylolpropanetriacrylatecopolymer provides a unique set of properties, including antimicrobial activity, polymerization potential, and enhanced mechanical strength.
属性
分子式 |
C28H40BrNO6 |
|---|---|
分子量 |
566.5 g/mol |
IUPAC 名称 |
2,2-bis(prop-2-enoyloxymethyl)butyl prop-2-enoate;4-ethenyl-1-hexylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H20O6.C13H20N.BrH/c1-5-12(16)19-9-15(8-4,10-20-13(17)6-2)11-21-14(18)7-3;1-3-5-6-7-10-14-11-8-13(4-2)9-12-14;/h5-7H,1-3,8-11H2,4H3;4,8-9,11-12H,2-3,5-7,10H2,1H3;1H/q;+1;/p-1 |
InChI 键 |
VRIRWLKCSAVPKX-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[N+]1=CC=C(C=C1)C=C.CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine-7(1H)-thione](/img/structure/B13122089.png)
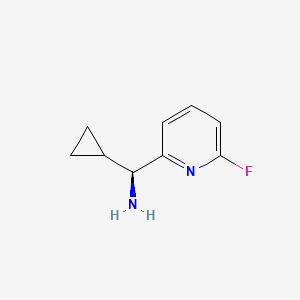
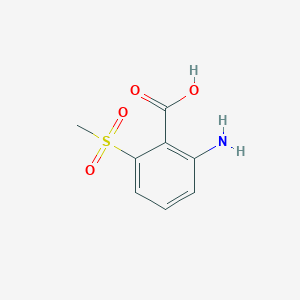
![6-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13122109.png)

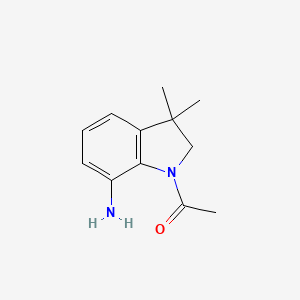
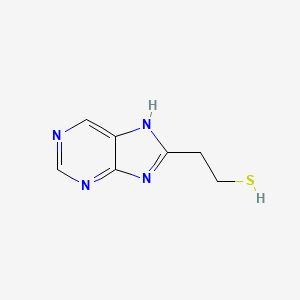
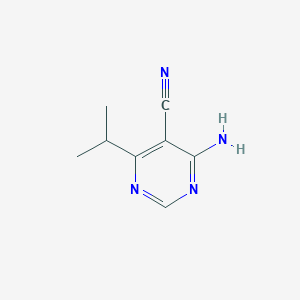




![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
